Superior Tolerability vs Disopyramide: 45% vs 13% Adverse Event Rate in Atrial Tachyarrhythmia Prevention
In a multicenter, randomized, double-blind trial comparing cibenzoline (130 mg BID) with disopyramide (250 mg slow-release BID) for prevention of recurrent atrial tachyarrhythmia over 6 months, cibenzoline demonstrated a significantly lower incidence of adverse events. At least one unwanted side effect occurred in 13% (4/31) of cibenzoline patients versus 45% (13/29) of disopyramide patients (p = 0.009). Treatment discontinuation due to side effects occurred in 6% (2/31) of the cibenzoline group compared with 21% (6/29) of the disopyramide group [1]. This tolerability advantage is mechanistically linked to cibenzoline's high m2 muscarinic receptor selectivity (m1/m2 = 4.0; m3/m2 = 16), whereas disopyramide exhibits non-selective binding (m1/m2 and m3/m2 ratios ranging 0.46–1.6) resulting in pronounced anticholinergic effects [2].
| Evidence Dimension | Incidence of adverse events (tolerability) |
|---|---|
| Target Compound Data | ≥1 adverse event in 13% of patients (4/31); discontinuation in 6% (2/31) |
| Comparator Or Baseline | Disopyramide: ≥1 adverse event in 45% of patients (13/29); discontinuation in 21% (6/29) |
| Quantified Difference | Adverse event risk reduction of 32 percentage points (p = 0.009); discontinuation rate 3.5-fold lower |
| Conditions | Multicenter, randomized, double-blind trial; 6-month prevention of recurrent atrial tachyarrhythmia; cibenzoline 130 mg BID vs disopyramide 250 mg slow-release BID; n = 60 patients |
Why This Matters
For procurement decisions, this 3.5-fold lower discontinuation rate translates directly to improved patient adherence and reduced clinical management burden, positioning cibenzoline as the preferred Class I agent when anticholinergic side effects are a concern.
- [1] Piot O, et al. [A randomized double-blind trial comparing cibenzoline and disopyramide in the prevention of recurrences of atrial tachyarrhythmia]. Arch Mal Coeur Vaiss. 1998;91(12):1481-1486. PMID: 9891831 View Source
- [2] Yamamoto K, et al. A comparison of the binding characteristics of class I antiarrhythmic agents for human muscarinic m1-m3 receptors. J Cardiovasc Pharmacol. 1999;34(1):53-59. PMID: 10413067 View Source
